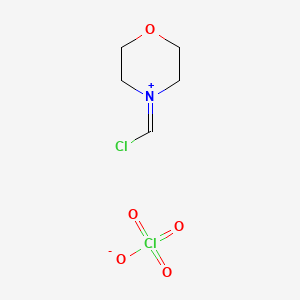![molecular formula C14H20Cl2O4 B14350396 Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- CAS No. 93179-57-8](/img/structure/B14350396.png)
Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-: is an organic compound characterized by a benzene ring substituted with two 2-(2-chloroethoxy)ethoxy groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- typically involves the reaction of 1,4-dihydroxybenzene with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-dihydroxybenzene are replaced by 2-(2-chloroethoxy)ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
Industry: In the industrial sector, Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- can be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Benzene, 1,4-bis(2-chloroethoxy)-: Similar structure but lacks the additional ethoxy groups.
Benzene, 1,4-bis(2-hydroxyethoxy)-: Similar structure but with hydroxyl groups instead of chloroethoxy groups.
Benzene, 1,4-bis(2-methoxyethoxy)-: Similar structure but with methoxy groups instead of chloroethoxy groups.
Uniqueness: Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- is unique due to the presence of two 2-(2-chloroethoxy)ethoxy groups, which provide specific reactivity and potential for further functionalization. This makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
1,4-bis[2-(2-chloroethoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O4/c15-5-7-17-9-11-19-13-1-2-14(4-3-13)20-12-10-18-8-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMARODXOFQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCCl)OCCOCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448999 |
Source


|
| Record name | Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93179-57-8 |
Source


|
| Record name | Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


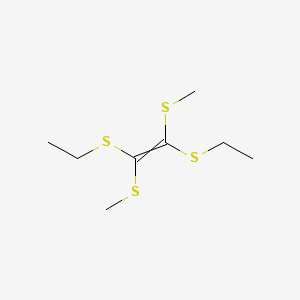
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)

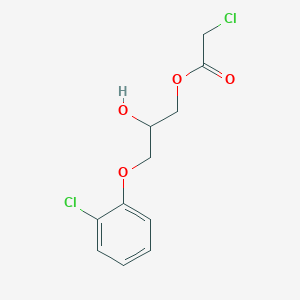
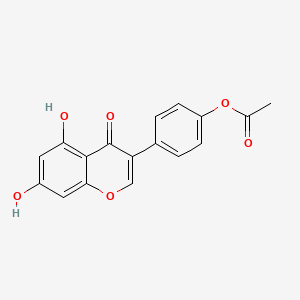
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
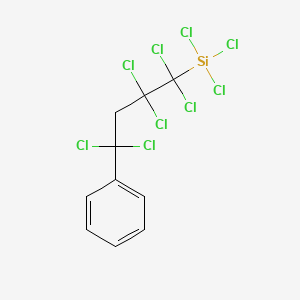

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
